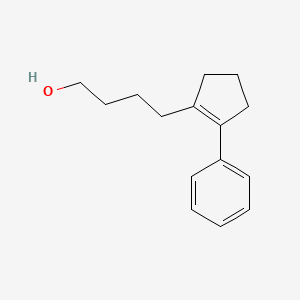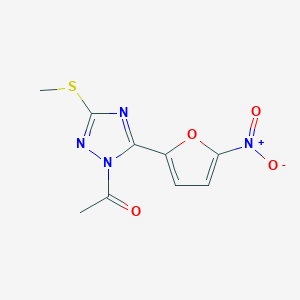
1H-1,2,4-Triazole, 1-acetyl-3-(methylthio)-5-(5-nitro-2-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 1-acetyl-3-(methylthio)-5-(5-nitro-2-furanyl)- is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an acetyl group, a methylthio group, and a nitro-substituted furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole, 1-acetyl-3-(methylthio)-5-(5-nitro-2-furanyl)- typically involves multi-step organic reactions. Common starting materials include 1H-1,2,4-triazole and various substituted reagents to introduce the acetyl, methylthio, and nitro-furanyl groups. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole, 1-acetyl-3-(methylthio)-5-(5-nitro-2-furanyl)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The acetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino-substituted triazole derivatives.
Substitution: Triazole derivatives with different functional groups replacing the acetyl group.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 1-acetyl-3-(methylthio)-5-(5-nitro-2-furanyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole, 1-acetyl-3-(methylthio)-5-(2-furanyl)-: Lacks the nitro group, which may result in different chemical and biological properties.
1H-1,2,4-Triazole, 1-acetyl-3-(methylthio)-5-(5-nitro-2-thienyl)-: Contains a thiophene ring instead of a furan ring, potentially altering its reactivity and applications.
Uniqueness
The presence of the nitro-substituted furan ring in 1H-1,2,4-Triazole, 1-acetyl-3-(methylthio)-5-(5-nitro-2-furanyl)- imparts unique chemical properties, such as increased reactivity towards reduction and potential biological activities.
Properties
CAS No. |
61323-53-3 |
|---|---|
Molecular Formula |
C9H8N4O4S |
Molecular Weight |
268.25 g/mol |
IUPAC Name |
1-[3-methylsulfanyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-1-yl]ethanone |
InChI |
InChI=1S/C9H8N4O4S/c1-5(14)12-8(10-9(11-12)18-2)6-3-4-7(17-6)13(15)16/h3-4H,1-2H3 |
InChI Key |
NOKQJCLZAQXSKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=NC(=N1)SC)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



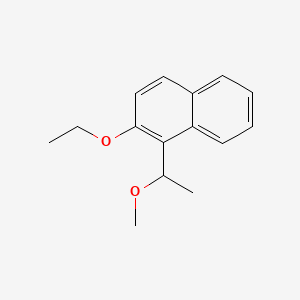
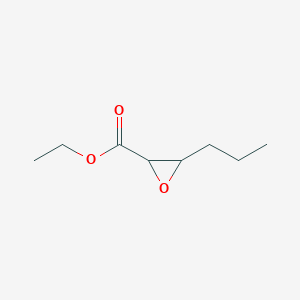
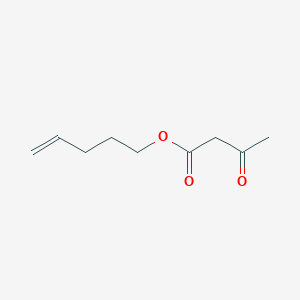
![N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14589397.png)
![N-Propyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14589405.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]](/img/structure/B14589414.png)
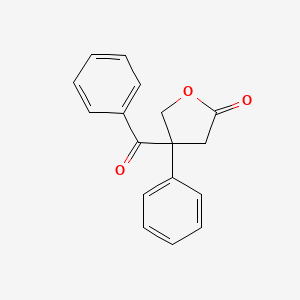
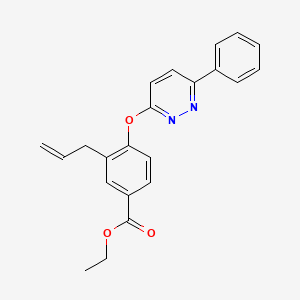
![1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate](/img/structure/B14589429.png)
![2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid](/img/structure/B14589435.png)
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]-](/img/structure/B14589438.png)
![1,1'-[([1,1'-Biphenyl]-4-yl)methylene]dipiperidine](/img/structure/B14589453.png)
